Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate
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Overview
Description
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate, also known as ethyl 2-(2,4-dichlorophenyl)hydrazono)acetate, is a chemical compound with a molecular formula of C10H10Cl2N2O2. It is a yellow crystalline powder that is used in scientific research for various purposes.
Mechanism Of Action
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Biochemical And Physiological Effects
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate in lab experiments is its potential anti-inflammatory and anti-cancer properties. It can be used to study the mechanisms of inflammation and cancer cell growth. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many future directions for the study of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate. Some potential areas of research include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of more potent derivatives for use in anti-inflammatory and anti-cancer therapies.
3. Investigation of its potential use in the treatment of other diseases, such as autoimmune disorders.
4. Studies on its toxicity and safety profile to determine its potential as a therapeutic agent.
5. Exploration of its use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is a yellow crystalline powder that is used in scientific research for various purposes. It has potential anti-inflammatory, anti-cancer, and anti-tumor properties, and its mechanism of action is believed to involve the inhibition of certain enzymes and proteins. While it has advantages for use in lab experiments, its mechanism of action is not fully understood, which may limit its interpretation of results. There are many future directions for the study of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate, including the development of more potent derivatives, investigation of its potential use in the treatment of other diseases, and exploration of its use in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves the reaction of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate acetoacetate with 2,4-dichlorophenylhydrazine in the presence of a base such as sodium hydroxide. The reaction results in the formation of the yellow crystalline powder, which can be purified through recrystallization.
Scientific Research Applications
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is used in scientific research for various purposes. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in the synthesis of other compounds for medicinal purposes.
properties
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate |
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